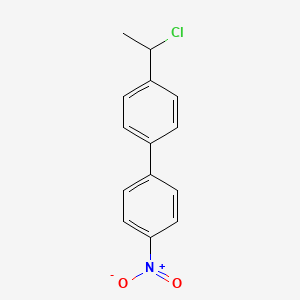
4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chloroethyl group attached to one ring and a nitro group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the nitration of biphenyl to introduce the nitro group, followed by the chlorination of the resulting nitrobiphenyl to attach the chloroethyl group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Hydroxyl derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobiphenyl: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chlorobiphenyl: Lacks the nitro group, making it less reactive in redox reactions.
4-(1-Chloroethyl)biphenyl: Lacks the nitro group, reducing its potential for redox reactions.
Uniqueness
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl is unique due to the presence of both the chloroethyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
66360-61-0 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
1-(1-chloroethyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12ClNO2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |
Clave InChI |
JVZNIVWGEXKUNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


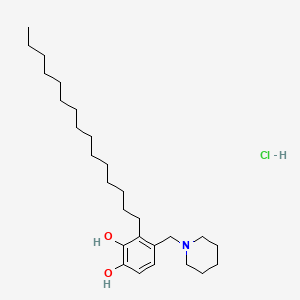
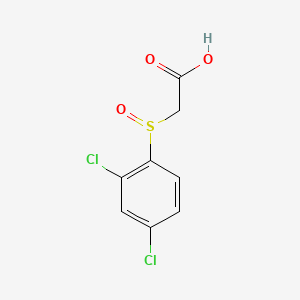

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)

![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
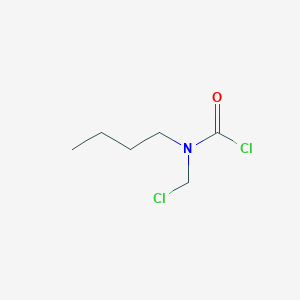
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
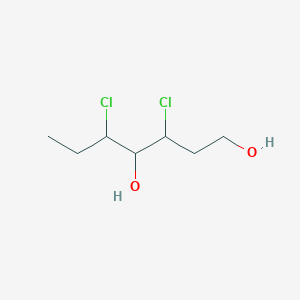

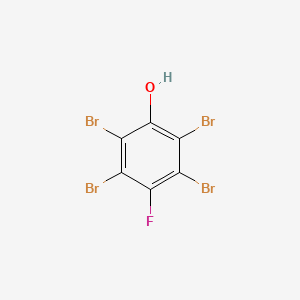
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
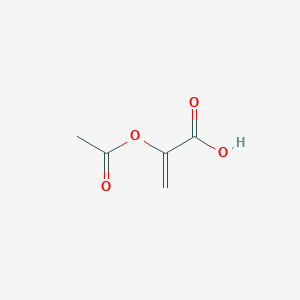
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
